2,2-Dichloroethenyl 2,3-dichloropropyl ethyl phosphate
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Overview
Description
2,2-Dichloroethenyl 2,3-dichloropropyl ethyl phosphate is an organophosphorus compound with the molecular formula C7H11Cl4O4P. It is known for its use in various industrial and agricultural applications due to its chemical properties. The compound is characterized by its high density (1.464 g/cm³) and boiling point (318.4ºC at 760 mmHg) .
Preparation Methods
The synthesis of 2,2-Dichloroethenyl 2,3-dichloropropyl ethyl phosphate can be achieved through several routes. One common method involves the reaction of phosphoric acid derivatives with chlorinated hydrocarbons under controlled conditions. Industrial production often utilizes a Perkow rearrangement, where triethyl phosphite reacts with chlorinated aldehydes to form the desired product . The reaction conditions typically include the use of solvents like benzene or xylene and may require catalysts to enhance the reaction rate.
Chemical Reactions Analysis
2,2-Dichloroethenyl 2,3-dichloropropyl ethyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, resulting in the formation of phosphoric acid and other oxidized products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, forming different organophosphorus compounds.
Common reagents used in these reactions include water, bases (e.g., sodium hydroxide), and oxidizing agents (e.g., hydrogen peroxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dichloroethenyl 2,3-dichloropropyl ethyl phosphate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes.
Mechanism of Action
The mechanism by which 2,2-Dichloroethenyl 2,3-dichloropropyl ethyl phosphate exerts its effects involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By binding to the active site of the enzyme, the compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter and subsequent overstimulation of the nervous system . This mechanism is similar to that of other organophosphorus insecticides.
Comparison with Similar Compounds
2,2-Dichloroethenyl 2,3-dichloropropyl ethyl phosphate can be compared with other organophosphorus compounds such as:
Dichlorvos (2,2-dichlorovinyl dimethyl phosphate): Both compounds share similar structural features and mechanisms of action but differ in their specific applications and toxicity profiles.
Malathion (diethyl 2-[(dimethoxyphosphinothioyl)thio]butanedioate): Unlike this compound, malathion is less toxic to mammals and is widely used in public health for mosquito control.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potency as an insecticide.
Properties
CAS No. |
3309-67-9 |
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Molecular Formula |
C7H11Cl4O4P |
Molecular Weight |
331.9 g/mol |
IUPAC Name |
2,2-dichloroethenyl 2,3-dichloropropyl ethyl phosphate |
InChI |
InChI=1S/C7H11Cl4O4P/c1-2-13-16(12,15-5-7(10)11)14-4-6(9)3-8/h5-6H,2-4H2,1H3 |
InChI Key |
BHFXPVGYEDGFFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC(CCl)Cl)OC=C(Cl)Cl |
Origin of Product |
United States |
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